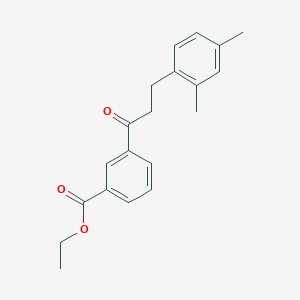

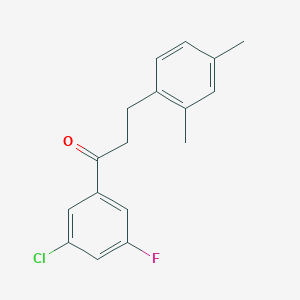

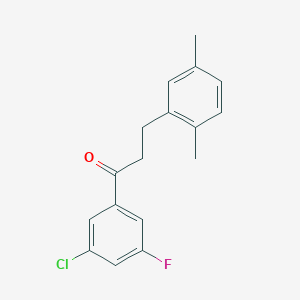

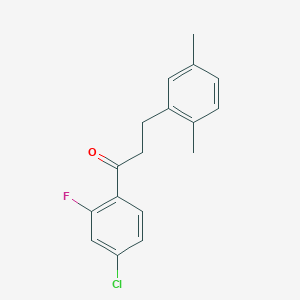

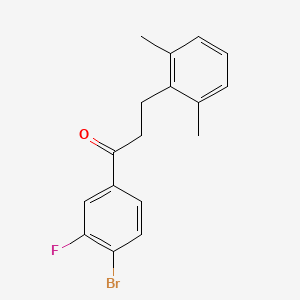

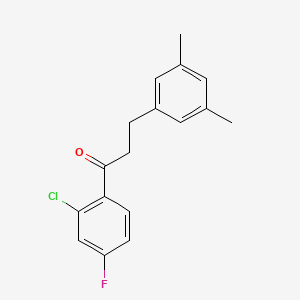

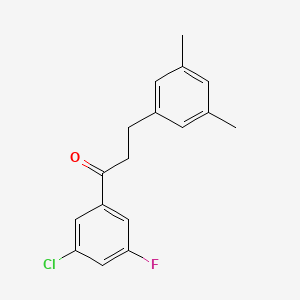

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of functional groups, alkylation, and subsequent hydrolysis and deprotection. For instance, the synthesis of 7-hydroxy(phenyl)ethylguanines involved protecting hydroxyl groups and alkylation of 2-amino-6-chloropurine . Similarly, ethyl or methyl 7-oxoheptanoate was synthesized from cycloheptanone with potassium persulfate followed by oxidation with PCC . These methods suggest that the synthesis of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate might involve similar steps of protection, functional group transformation, and purification.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt specific conformations. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate has a chair conformation with specific configurations for the attached groups . The title compound in another study exhibited envelope conformations for its pyrrolidine and 3,4-dihydro-2H-pyran rings . These findings suggest that Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate may also have a defined conformation influenced by its functional groups and steric hindrance.

Chemical Reactions Analysis

The chemical reactions involving related compounds include alkylation, esterification, and intramolecular cycloaddition reactions . These reactions are crucial for constructing the carbon skeleton and introducing functional groups. The presence of a bromo substituent in Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate indicates that it could be a reactive site for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and functional groups. For example, the presence of hydrogen bonds and weak intermolecular interactions can affect the compound's melting point, solubility, and crystal structure . Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate, with its ester and ketone groups, is likely to have similar solubility characteristics in organic solvents and may form specific crystal structures due to intermolecular interactions.

科学研究应用

Synthesis and Antiproliferative Activity

A study involves the synthesis of compounds with structures related to "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" and their evaluation for antiproliferative activity against human epithelial lung carcinoma cells A549. The research highlights the potential of such compounds in medicinal chemistry, particularly in the development of anticancer agents (Nurieva et al., 2015).

Synthetic Methodologies

Another study focuses on the synthesis of asymmetric difunctional initiators and their use in preparing block copolymers via Atom Transfer Radical Polymerization (ATRP) and Stable Free Radical Polymerization (SFRP). This research is crucial for the development of advanced materials with specific properties, indicating the importance of synthetic strategies that could potentially apply to "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" in materials science (Tunca et al., 2001).

Practical Synthesis for Therapeutic Agents

Research on the practical synthesis of orally active CCR5 antagonists mentions the synthesis of related compounds, showcasing methods that might be applicable for synthesizing or modifying "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" for therapeutic use (Ikemoto et al., 2005).

Electroreductive Radical Cyclization

A study on the electroreductive radical cyclization catalyzed by nickel(I) compounds explores complex chemical transformations that could be relevant for manipulating "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" or related structures in synthetic organic chemistry (Esteves et al., 2005).

Crystal Structure Determination

Research on the crystal structures of related compounds provides insights into molecular conformations and interactions, which are essential for understanding the chemical behavior and potential applications of "Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate" (Kurbanova et al., 2009).

安全和危害

属性

IUPAC Name |

ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIHPMSPJIFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645701 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

CAS RN |

898776-98-2 |

Source

|

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。